molecular formula C19H16N4O2S B2625903 N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-11-4

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2625903
CAS No.: 671199-11-4
M. Wt: 364.42
InChI Key: FWQHGAGZHIURPK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoline core linked to a thioacetamide group substituted with a 3-methoxyphenyl moiety.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-7-4-6-14(11-15)20-18(24)12-26-19-22-21-17-10-9-13-5-2-3-8-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQHGAGZHIURPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazoloquinoline core through cyclization reactions, followed by the introduction of the methoxyphenyl group via nucleophilic substitution. The final step often involves the attachment of the acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the triazoloquinoline core or the methoxyphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline core is known to bind to certain biological molecules, potentially inhibiting or activating their function. The methoxyphenyl group can influence the compound’s binding affinity and specificity, while the acetamide group may enhance its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their biological activities:

Compound Name Substituents Biological Activity (IC₅₀ or Mechanism) Reference
N-(4-Fluorophenyl)-2-(bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxalin-3-ylsulfanyl)acetamide 4-Fluorophenyl, bis-triazoloquinoxaline TopoII inhibition, G2/M arrest in Caco-2
N-(3,4-Dimethylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide 3,4-Dimethylphenyl, 5-methyltriazoloquinoline Not explicitly stated (structural focus)
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-Trifluoromethylphenyl, 5-methyltriazoloquinoline Enhanced metabolic stability (inferred)
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 4-Butylphenyl, 1-ethyl-4-oxo-triazoloquinoxaline Anticancer activity (structural focus)
Compound 10b (from ) Unspecified N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide derivative IC₅₀ = 1.52 μg/mL (HCT-116), 2 μg/mL (MCF-7)
Key Observations:
  • Substituent Impact : The 3-methoxyphenyl group in the target compound may enhance solubility compared to lipophilic substituents like trifluoromethyl () but could reduce membrane permeability relative to alkyl groups ().
  • Core Heterocycle: The [1,2,4]triazolo[4,3-a]quinoline core is critical for DNA intercalation and TopoII inhibition, as seen in bis-triazoloquinoxaline derivatives (). Methyl or oxo-substituents on the triazoloquinoline (e.g., ) modulate steric interactions with target enzymes .

Mechanisms of Action and Efficacy

  • TopoII Inhibition: The bis-triazoloquinoxaline derivative () demonstrated potent TopoII inhibition, leading to apoptosis in Caco-2 cells. This suggests that the triazoloquinoline scaffold in the target compound may share similar DNA-binding properties .
  • Molecular modeling indicated strong binding to the thymidylate synthase (hTS) homodimer, a folate metabolism enzyme critical in cancer proliferation .

Biological Activity

N-(3-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring : This heterocyclic structure is known for its diverse biological activities.
  • A quinoline moiety : Often associated with antimalarial, antibacterial, and anticancer properties.
  • A methoxyphenyl group : Known to enhance the lipophilicity and bioavailability of compounds.

Molecular Formula

The molecular formula for this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S.

Antihistaminic Activity

Research indicates that derivatives of the compound exhibit significant antihistaminic activity. For instance, a related compound, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated protective effects against histamine-induced bronchospasm in guinea pigs. It showed a potency of 72.76%, comparable to the standard chlorpheniramine maleate (71%) but with lower sedation effects (10% vs. 25%) .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The presence of the triazole and quinoline rings is hypothesized to contribute to cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Compound IIJurkat< 10
Compound IIHT29< 15

The mechanisms through which these compounds exert their biological effects may include:

  • Inhibition of specific enzymes : Such as phosphodiesterase (PDE) inhibitors which can modulate intracellular signaling pathways.
  • Interference with cellular processes : Including apoptosis induction in cancer cells through mitochondrial pathways.

Study 1: Antihistaminic Activity in Guinea Pigs

In a controlled study involving guinea pigs, the compound was tested for its ability to mitigate bronchospasm induced by histamine. The results indicated that it significantly reduced bronchoconstriction compared to controls. This suggests potential therapeutic applications in allergic reactions and asthma management .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results showed promising activity with IC50 values indicating effective inhibition of cell proliferation. This highlights the potential for development into anticancer agents .

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